REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])NCC1.C(O)(=O)C[C:12]([OH:14])=[O:13].[CH3:17][C:18](C)(C(O)=O)C(O)=O.[C:26]([O:33][CH3:34])(=[O:32])[CH2:27][C:28]([O:30][CH3:31])=[O:29].CI.[K]>CO>[CH3:1][CH:27]([C:26]([O:33][CH3:34])=[O:32])[C:28]([O:30][CH3:31])=[O:29].[CH2:17]([C:5]([CH2:6][CH3:1])([C:7]([OH:9])=[O:8])[C:12]([OH:14])=[O:13])[CH3:18] |^1:36|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
Amino acid p-nitroanilides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCNC(C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)C
|
Name
|
dimethyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dicarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
mono-sodio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature
|
Type
|
CUSTOM
|
Details
|
quenching
|
Type
|
TEMPERATURE
|
Details
|
Methanol was refluxed on magnesium turnings for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
Pyridine was distilled over KOH pellets
|
Type
|
CUSTOM
|
Details
|
Boc-amino acids were synthesized by the method of Schnabel31
|
Type
|
CUSTOM
|
Details
|
Their hydroxysuccinimide esters were prepared
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)(C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:6][CH:5]([C:7]([OH:9])=[O:8])NCC1.C(O)(=O)C[C:12]([OH:14])=[O:13].[CH3:17][C:18](C)(C(O)=O)C(O)=O.[C:26]([O:33][CH3:34])(=[O:32])[CH2:27][C:28]([O:30][CH3:31])=[O:29].CI.[K]>CO>[CH3:1][CH:27]([C:26]([O:33][CH3:34])=[O:32])[C:28]([O:30][CH3:31])=[O:29].[CH2:17]([C:5]([CH2:6][CH3:1])([C:7]([OH:9])=[O:8])[C:12]([OH:14])=[O:13])[CH3:18] |^1:36|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
Amino acid p-nitroanilides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCNC(C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)C
|
Name
|
dimethyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dicarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
mono-sodio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature
|
Type
|
CUSTOM
|
Details
|
quenching
|
Type
|
TEMPERATURE
|
Details
|
Methanol was refluxed on magnesium turnings for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
Pyridine was distilled over KOH pellets
|
Type
|
CUSTOM
|
Details
|
Boc-amino acids were synthesized by the method of Schnabel31
|
Type
|
CUSTOM
|
Details
|
Their hydroxysuccinimide esters were prepared
|
Type
|
CUSTOM
|
Details
|
were prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)(C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |